N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide
Overview
Description
“N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide” is a chromogenic protease substrate . It is also known by its synonym “N-Benzoyl-Phe-Val-Arg-p-nitroanilide” and has the empirical formula C33H40N8O6 · HCl .
Molecular Structure Analysis
The molecular weight of “this compound” is 681.18 . Its molecular structure can be represented by the SMILES string:Cl.CC(C)C@HC@HNC(=O)c2ccccc2)C(=O)NC@@H=N)C(=O)Nc3ccc(cc3)N+=O
. Physical And Chemical Properties Analysis
This compound is a powder that is soluble in methanol (20 mg/mL), forming a clear, colorless to light yellow solution . It should be stored at -20°C .Scientific Research Applications
Enzyme Substrate Studies
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide serves as a substrate in enzymatic studies, particularly in the investigation of proteolytic enzymes like trypsin and papain. For example, the hydrolysis of this compound by trypsin has been studied extensively to understand enzyme kinetics and catalysis mechanisms. In these studies, the compound is used to evaluate enzyme activity, specificity, and inhibition, providing insights into enzyme behavior under various conditions (Erlanger, Kokowsky, & Cohen, 1961), (Somorin, Tokura, Nishi, & Noguchi, 1979).
Biochemical Assays
This compound is also used in biochemical assays to measure the activity of enzymes such as cathepsin B and activated bovine plasma protein C. The hydrolysis of this compound can be monitored colorimetrically, making it a valuable tool for quantifying enzyme activities in research settings. It provides a means to assess enzyme function in various biological samples, including human tissues and fluids (Butterworth & Duncan, 1980), (Steiner, Amphlett, & Castellino, 1980).
Protease Research
The compound is instrumental in the study of proteases, enzymes that break down proteins, in various organisms including bacteria. Research involving the purification and characterization of specific proteases often utilizes this compound as a substrate to study the enzymatic activity and properties of these proteases. This research is crucial for understanding the role of proteases in physiological processes and disease states (Fujimura & Nakamura, 1987).
Study of Kinetics and Mechanism of Enzyme Action
The use of this compound in kinetic studies helps in understanding the mechanism of action of various enzymes. By analyzing how enzymes like trypsin hydrolyze this compound, researchers can gain valuable insights into the catalytic processes and factors affecting enzyme-substrate interactions. This understanding is critical for designing inhibitors and modulators of enzyme activity, which have potential therapeutic applications (Hojo et al., 2000), (Svendsen, Blombäck, Blombäck, & Olsson, 1972).
Mechanism of Action
Target of Action
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide, also known as Bz-Phe-Val-Arg-pNA, is primarily a substrate for proteolytic enzymes such as thrombin, trypsin, and reptilase . These enzymes play crucial roles in various biological processes, including digestion (trypsin), blood clotting (thrombin), and venom toxicity (reptilase).
Mode of Action
Bz-Phe-Val-Arg-pNA interacts with its target enzymes by fitting into their active sites. The enzymes then cleave the compound at the bond between the arginine and the p-nitroaniline moieties . This cleavage releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide involves the coupling of four amino acids followed by the addition of a p-nitroanilide group.", "Starting Materials": [ "Benzoyl-L-phenylalanine", "L-valine", "L-arginine", "p-nitroaniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "N,N-dimethylaminopyridine (DMAP)", "Diisopropylethylamine (DIPEA)" ], "Reaction": [ "1. Dissolve Benzoyl-L-phenylalanine, L-valine, L-arginine, DCC, and NHS in DMF and stir for 30 minutes to activate the carboxylic acid groups.", "2. Add DMAP and DIPEA to the mixture and stir for an additional 30 minutes to increase the coupling efficiency.", "3. Purify the resulting peptide using column chromatography and then dissolve it in DMF.", "4. Dissolve p-nitroaniline in DMF and add it to the peptide solution.", "5. Add DIPEA to the mixture to catalyze the formation of the p-nitroanilide group.", "6. Purify the final product using column chromatography and characterize it using spectroscopic techniques." ] } | |
CAS RN |
54799-93-8 |
Molecular Formula |
C33H40N8O6 |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1 |
InChI Key |
PIPRQKVYNAHWRU-KCHLEUMXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES |
CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
enzoyl-Phe-Val-Arg-p-nitroanilide Bz-Phe-Val-Arg-paranitroanilide BzPheValArgNaN L-argininamide, N-benzoyl-L-phenylalanyl-L-valyl-N-(4-nitrophenyl)- N-alpha-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide S 2160 S-2160 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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